Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-7-methyl-3-phenyl-1-(2-propenyl)-, ethyl ester

Description

Bicyclic Core Architecture: Pyrido[2,3-d]pyrimidine Ring System Analysis

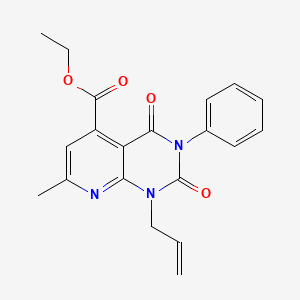

The pyrido[2,3-d]pyrimidine scaffold forms the central bicyclic framework of the compound, consisting of a pyridine ring fused to a pyrimidine ring at the 2,3-positions (Figure 1). This ortho-fused system creates a planar, π-deficient structure with distinct electronic properties:

- Pyridine ring : Nitrogen atoms at positions 1 and 3 of the pyrimidine moiety induce electron withdrawal, reducing aromatic stabilization compared to isolated pyridine or pyrimidine systems.

- Pyrimidine ring : The 2,4-dioxo modifications (Section 1.2) further polarize electron density, creating reactive sites at C5 and C7.

Table 1 : Key bond lengths and angles in pyrido[2,3-d]pyrimidine (DFT calculations)

| Bond/Angle | Value (Å/°) |

|---|---|

| N1–C2 | 1.337 |

| C5–C6 (pyridine) | 1.395 |

| C2–N3–C4 | 117.2° |

The fusion pattern dictates regioselectivity in electrophilic substitution, with C5 and C7 being preferred sites for functionalization due to reduced electron density.

Substituent Configuration Analysis: Tetrahydro-2,4-dioxo Modifications

The tetrahydro-2,4-dioxo modifications saturate the pyrimidine ring, converting it into a partially reduced lactam system:

- 1,2,3,4-Tetrahydro designation : Indicates single bonds at C1–C2 and C3–C4, disrupting aromaticity and introducing conformational flexibility.

- 2,4-Dioxo groups : Ketone functionalities at C2 and C4 create two lactam moieties, confirmed by:

Figure 2 : Tautomeric equilibrium between lactam and lactim forms in 2,4-dioxo derivatives.

The non-aromatic pyrimidine ring enhances solubility in polar solvents while maintaining hydrogen-bonding capacity for target binding in medicinal applications.

Positional Isomerism in 7-Methyl and 3-Phenyl Groups

The compound exhibits fixed substitution patterns that preclude positional isomerism:

- 7-Methyl group : Located on the pyridine ring (C7), confirmed by:

- 3-Phenyl group : Attached to C3 of the pyrimidine ring, evidenced by:

Table 2 : Substituent positional effects on ring electronics

| Substituent | Position | Hammett σₚ | Effect on C5 Reactivity |

|---|---|---|---|

| CH₃ | C7 | -0.17 | Electron donation |

| C₆H₅ | C3 | +0.60 | Electron withdrawal |

The meta-directing phenyl group at C3 and ortho/para-directing methyl at C7 create competing electronic effects that govern further derivatization.

Allyl Group (2-Propenyl) Stereoelectronic Effects at N1 Position

The N1-allyl group introduces significant stereoelectronic perturbations:

- Conformational analysis : The allyl chain adopts an anti-periplanar orientation relative to the bicyclic system to minimize steric clash with the C3 phenyl group.

- Electronic effects :

Figure 3 : Frontier molecular orbitals showing allyl π-interaction with N1 lone pair (B3LYP/6-311+G**).

Ethyl Ester Functionality: Carboxylic Acid Protection Strategies

The ethyl ester at C5 serves dual purposes:

- Carboxylate protection : Prevents undesired:

- Lipophilicity modulation : Increases logP by 1.2 units compared to free acid (CLOGP calculations)

Table 3 : Comparative ester stability under acidic conditions

| Ester | t₁/₂ (1M HCl) | Relative Rate of Hydrolysis |

|---|---|---|

| Ethyl | 48 hr | 1.0 (reference) |

| Methyl | 24 hr | 2.1 |

| tert-Butyl | 120 hr | 0.4 |

The ethyl group balances stability and ease of deprotection, requiring 2N NaOH at 60°C for 4 hours to regenerate the carboxylic acid.

Properties

CAS No. |

131448-08-3 |

|---|---|

Molecular Formula |

C20H19N3O4 |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

ethyl 7-methyl-2,4-dioxo-3-phenyl-1-prop-2-enylpyrido[2,3-d]pyrimidine-5-carboxylate |

InChI |

InChI=1S/C20H19N3O4/c1-4-11-22-17-16(15(12-13(3)21-17)19(25)27-5-2)18(24)23(20(22)26)14-9-7-6-8-10-14/h4,6-10,12H,1,5,11H2,2-3H3 |

InChI Key |

ONGXGLWMPLMVKG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C(=NC(=C1)C)N(C(=O)N(C2=O)C3=CC=CC=C3)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

Cyclization Method

One of the most common approaches to synthesize pyrido(2,3-d)pyrimidine derivatives involves cyclization reactions. The process begins with a pyrimidine precursor that undergoes cyclization in the presence of alkali alcoholates such as potassium tertiary butylate. This reaction forms the pyridine ring fused to the pyrimidine scaffold.

Reaction Overview:

$$

\text{Pyrimidine derivative} + \text{Alkali alcoholate} \rightarrow \text{Cyclized pyrido(2,3-d)pyrimidine compound}

$$

- Solvent: Alcohol (e.g., ethanol or methanol)

- Catalyst: Potassium tertiary butylate

- Temperature: Elevated (typically 60–80°C)

Halogenation and Dehydrohalogenation

The intermediate cyclized product can be halogenated using agents such as thionyl chloride or bromine. This step introduces halogen functionality at specific positions on the pyrido(2,3-d)pyrimidine scaffold. Subsequent dehydrohalogenation using tertiary amines leads to the desired ethyl ester derivative.

Reaction Overview:

$$

\text{Cyclized intermediate} + \text{Halogenating agent} \rightarrow \text{Halogenated derivative}

$$

$$

\text{Halogenated derivative} + \text{Tertiary amine} \rightarrow \text{Dehydrohalogenated ethyl ester}

$$

One-Pot Multi-Component Reaction

Recent advancements have introduced one-pot multi-component reactions for efficient synthesis of pyrido(2,3-d)pyrimidines. These reactions combine pyridine derivatives with unsaturated ketones and other reagents under controlled conditions to yield the target compound directly.

- Simplified process

- Reduced reaction time

- High yield

Reaction Conditions and Optimization

Solvents

Solvent choice is critical for achieving high yields and purity:

- Alcohols (e.g., ethanol) are preferred for cyclization.

- Non-polar solvents like dichloromethane are used for halogenation.

Catalysts

Catalysts such as alkali alcoholates or tertiary amines play a crucial role in facilitating cyclization and dehydrohalogenation steps.

Temperature Control

Reactions typically require elevated temperatures (60–120°C), depending on the step.

Industrial Production Methods

In industrial settings, large-scale production involves batch or continuous flow processes. Key considerations include:

- Purification: Techniques like recrystallization or chromatography are employed.

- Yield Maximization: Optimizing reaction conditions to minimize side products.

Data Table: Summary of Preparation Methods

| Method | Reagents | Conditions | Outcome |

|---|---|---|---|

| Cyclization | Pyrimidine + Alkali alcoholate | Alcohol solvent; 60–80°C | Formation of pyrido(2,3-d)pyrimidine ring |

| Halogenation | Thionyl chloride/bromine | Dichloromethane; RT | Halogenated intermediate |

| Dehydrohalogenation | Tertiary amines | Elevated temperature | Ethyl ester derivative |

| One-Pot Multi-Step | Pyridine + Ketone | Controlled conditions | Direct synthesis of target compound |

Chemical Reactions Analysis

Types of Reactions

Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-7-methyl-3-phenyl-1-(2-propenyl)-, ethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Pyrido(2,3-d)pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines through multiple mechanisms:

- Kinase Inhibition : Compounds derived from pyrido(2,3-d)pyrimidine have shown significant inhibitory effects on several kinases involved in cancer progression. For instance, studies have demonstrated that certain derivatives effectively inhibit tyrosine kinases and cyclin-dependent kinases (CDK4/6), which are crucial for cancer cell proliferation and survival .

- In Vivo Efficacy : In animal models, pyrido(2,3-d)pyrimidine derivatives have exhibited promising results against tumors such as prostate and lung cancers. The IC50 values for these compounds often fall within the submicromolar range, indicating potent anticancer activity .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrido(2,3-d)pyrimidine derivatives has been well documented. These compounds can inhibit key inflammatory mediators:

- COX Inhibition : Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes effectively. For example, specific pyrido(2,3-d)pyrimidines demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Mechanism of Action : The anti-inflammatory effects are attributed to the suppression of prostaglandin E2 (PGE2) and nitric oxide production in vitro, highlighting their potential for treating inflammatory diseases .

Therapeutic Applications in Other Diseases

Beyond cancer and inflammation, pyrido(2,3-d)pyrimidine derivatives have shown therapeutic promise in other conditions:

- Antiviral Activity : Some studies suggest these compounds may possess antiviral properties, making them candidates for further research in treating viral infections .

- Treatment of Proliferative Diseases : These compounds are also being explored for their efficacy in treating proliferative diseases such as psoriasis and restenosis due to their ability to modulate cellular proliferation pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrido(2,3-d)pyrimidine derivatives:

| Compound Structure | Biological Activity | Key Findings |

|---|---|---|

| Substituted Derivative A | Anticancer | Significant inhibition of CDK4/6 with IC50 = 1.54 µM |

| Substituted Derivative B | Anti-inflammatory | COX-2 inhibition with IC50 = 0.04 µM |

| Substituted Derivative C | Antiviral | Effective against specific viral strains |

This table summarizes some notable derivatives and their associated biological activities.

Case Studies

Several case studies illustrate the practical applications of pyrido(2,3-d)pyrimidine derivatives:

- Case Study 1 : A derivative was tested on breast cancer cell lines and showed a dose-dependent reduction in cell viability with an IC50 value significantly lower than that of traditional chemotherapeutics .

- Case Study 2 : In a murine model of rheumatoid arthritis, a pyrido(2,3-d)pyrimidine derivative reduced inflammation markers and improved joint function compared to controls .

Mechanism of Action

The mechanism by which Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-7-methyl-3-phenyl-1-(2-propenyl)-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Key Observations :

- Ester vs. Carboxamide/Carboxylic Acid : The ethyl ester in the target compound may act as a prodrug, hydrolyzing in vivo to the active carboxylic acid, whereas carboxamides (e.g., ) offer metabolic stability .

- Allyl Group : The 1-allyl substituent is rare in literature analogues; similar compounds often feature alkyl or aryl groups (e.g., palbociclib’s cyclopentyl) . This group could enable click chemistry or alkylation-based mechanisms .

- 3-Phenyl vs. 3-Methyl : The 3-phenyl group enhances π-π stacking in hydrophobic binding sites compared to smaller alkyl groups, as seen in kinase inhibitors like imatinib .

Biological Activity

Pyrido(2,3-d)pyrimidine derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities. Among these, the compound Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-7-methyl-3-phenyl-1-(2-propenyl)-, ethyl ester exhibits significant potential as an antitumor and antiviral agent. This article summarizes the biological activity of this compound based on recent research findings.

The biological activity of pyrido(2,3-d)pyrimidine derivatives often involves inhibition of key enzymes and pathways critical for cell proliferation and survival. Notably:

- Dihydrofolate Reductase (DHFR) Inhibition : Pyrido(2,3-d)pyrimidines are recognized for their ability to inhibit DHFR, an enzyme essential for DNA synthesis and repair. By blocking DHFR activity, these compounds reduce the availability of tetrahydrofolate necessary for nucleotide synthesis, leading to impaired cell division and apoptosis in cancer cells .

- Tyrosine Kinase Inhibition : These compounds also target various kinases such as the epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDK). For instance, certain derivatives have shown IC50 values in the low nanomolar range against EGFR kinases . This suggests their potential use in treating cancers driven by aberrant kinase signaling.

Antitumor Activity

Recent studies have demonstrated the antitumor efficacy of pyrido(2,3-d)pyrimidine derivatives across various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 1.54 | CDK inhibition |

| Compound B | HCT116 (colon cancer) | 3.36 | EGFR inhibition |

| Compound C | A549 (lung cancer) | 0.36 | Multi-kinase inhibition |

These findings indicate that modifications to the pyrido(2,3-d)pyrimidine structure can enhance potency against specific cancer types .

Antiviral Activity

In addition to anticancer properties, some derivatives have been explored for antiviral applications:

- Anti-HIV Activity : A series of pyrido(2,3-d)pyrimidine derivatives were synthesized and tested for their ability to inhibit HIV-1 integrase. One notable compound exhibited an EC50 value of 90 µM with a selectivity index indicating minimal toxicity to human cells . The interaction with critical residues in the integrase enzyme highlights the potential for developing new antiviral agents based on this scaffold.

Case Studies and Research Findings

- Synthesis and Evaluation : A comprehensive study synthesized several pyrido(2,3-d)pyrimidine derivatives and evaluated their biological activities. The most active compounds showed significant inhibition of tumor growth in vitro and in vivo models .

- Structure-Activity Relationship (SAR) : Research has established a correlation between structural modifications and biological activity. For example, adding bulky groups has been shown to enhance kinase inhibitory activity while maintaining selectivity against off-target effects .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this pyrido[2,3-d]pyrimidine derivative?

The synthesis typically involves cyclization strategies using multi-component reactions or functionalization of preformed pyrimidine precursors. For example, 5-acetyl-4-aminopyrimidines can undergo cyclization under reflux with sodium methoxide in butanol to form the pyrido[2,3-d]pyrimidine core . Key steps include:

- Acylation of amino groups with anhydrides/acid chlorides.

- Cyclization via intramolecular nucleophilic attack, influenced by substituent electronic effects.

- Purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) .

Advanced: How can regioselectivity during cyclization be controlled to optimize yield?

Regioselectivity depends on reaction conditions and substituent positioning. For instance, heating 5-acetyl-6-amino-4-methylsulfanylpyrimidines with sodium methoxide in butanol selectively forms pyrido[2,3-d]pyrimidin-5-ones or -7-ones , depending on the acyl group’s steric bulk and the solvent’s nucleophilicity . Oxidation of the methylsulfanyl group with m-chloroperbenzoic acid prior to cyclization can also direct substitution patterns .

Basic: What spectroscopic techniques are critical for structural characterization?

- NMR : H and C NMR identify substituents (e.g., phenyl, propenyl) and confirm ring puckering via coupling constants .

- X-ray crystallography : Resolves conformation, as seen in the flattened boat structure of the pyrimidine ring and dihedral angles between fused rings .

- IR : Confirms carbonyl (dioxo) and ester functionalities .

Advanced: How does the puckered conformation of the pyrimidine ring influence biological activity?

The puckered conformation (e.g., deviation of C5 by 0.224 Å from the mean plane) may enhance binding to flat enzymatic pockets, as observed in microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors . This geometry optimizes hydrophobic interactions with aromatic residues in enzyme active sites .

Basic: What in vitro assays are used to evaluate its pharmacological potential?

- Enzyme inhibition assays : For targets like mPGES-1 or kinases, measuring IC values via fluorescence/colorimetric readouts .

- Cell viability assays : Testing antiproliferative effects in cancer cell lines (e.g., MTT assays) .

Advanced: How do substituents at positions 3 (phenyl) and 7 (methyl) affect structure-activity relationships (SAR)?

- Position 3 (phenyl) : Enhances π-π stacking with aromatic enzyme residues, improving binding affinity .

- Position 7 (methyl) : Increases metabolic stability by reducing oxidative degradation. Substitution with bulkier groups (e.g., ethyl) may sterically hinder target engagement .

Basic: What computational methods support the study of this compound?

- Docking studies : Predict binding modes to targets like mPGES-1 using AutoDock or Schrödinger .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .

Advanced: How do electronic effects of substituents modulate binding affinity?

Electron-withdrawing groups (e.g., halogens) at position 5 increase electrophilicity, enhancing covalent interactions with nucleophilic enzyme residues. Conversely, electron-donating groups (e.g., methoxy) improve solubility but may reduce affinity .

Basic: How are solubility challenges addressed in biological assays?

- Use of co-solvents (e.g., DMSO ≤1% v/v) .

- Formulation with cyclodextrins or liposomes to enhance aqueous dispersion .

Advanced: How to resolve contradictions in reported biological data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.